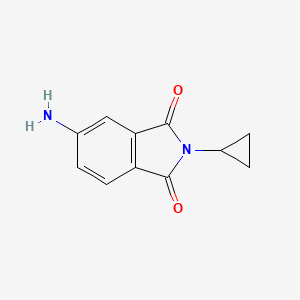

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

Description

BenchChem offers high-quality 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-cyclopropylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBRRTRQZCFUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626291 | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307990-29-0 | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307990-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. This molecule, belonging to the versatile class of phthalimides, presents an interesting scaffold for medicinal chemistry and materials science due to the combined electronic influence of the amino group and the conformational rigidity imparted by the cyclopropyl moiety. This document synthesizes available data to offer insights into its characteristics and potential for further research and development.

Introduction: The Significance of the Phthalimide Scaffold

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural rigidity and synthetic accessibility of the phthalimide core make it an ideal platform for the development of novel therapeutic agents. The introduction of an amino group at the 5-position and a cyclopropyl group at the nitrogen atom, as in the case of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, is anticipated to modulate its physicochemical and biological profile, offering new avenues for drug discovery.[5][6]

Physicochemical Properties

Precise experimental data for 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[7] |

| Molecular Weight | 202.21 g/mol | PubChem[7] |

| CAS Number | 307990-29-0 | Hit2Lead[8] |

| Appearance | Predicted to be a solid. | Inferred from related compounds. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Inferred from the hydrophobic phthalimide core. |

| pKa | Not experimentally determined. | - |

Note: The lack of extensive experimental data highlights an opportunity for further fundamental characterization of this compound.

Synthesis and Purification

Proposed Synthetic Pathway: N-Alkylation of 5-Aminophthalimide

The synthesis would likely proceed via the reaction of 5-aminophthalimide with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base.

Caption: Proposed synthesis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known methods for N-alkylation of phthalimides and should be optimized for this specific transformation.

Materials:

-

5-Aminophthalimide (1.0 eq)

-

Cyclopropyl bromide (1.1 - 1.5 eq)[10]

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of 5-aminophthalimide and potassium carbonate in anhydrous DMF, add cyclopropyl bromide at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Reactivity and Stability

The chemical reactivity of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is dictated by the interplay of its functional groups: the phthalimide core, the aromatic amino group, and the N-cyclopropyl substituent.

Reactivity of the Phthalimide Core

The imide functionality of the phthalimide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[5] This reactivity can be exploited for the synthesis of more complex derivatives.

Reactivity of the Aromatic Amino Group

The 5-amino group is a versatile handle for further functionalization. It can undergo a variety of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation, allowing for the introduction of diverse substituents to modulate the molecule's properties.

Caption: Key reactive sites of the target molecule.

Stability

Phthalimide derivatives are generally stable compounds under normal laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the imide ring. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Research and Drug Development

While specific biological activities for 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione have not been reported, the structural motifs present suggest several promising areas for investigation.

-

Anticancer Research: The phthalimide scaffold is a key component of several anticancer drugs, including thalidomide and its analogs.[11] The amino group can enhance interactions with biological targets, and the cyclopropyl group can influence binding affinity and metabolic stability.

-

Anti-inflammatory Agents: Many phthalimide derivatives exhibit potent anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines.[6]

-

Antimicrobial Drug Discovery: The isoindole-1,3-dione core has been explored for the development of novel antibacterial and antifungal agents.[4]

-

Central Nervous System (CNS) Applications: The structural features of this molecule may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological disorders.[12]

Conclusion

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a molecule with significant potential for further exploration in medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its structural features suggest a rich chemical reactivity and a high probability of interesting biological activities. This guide provides a foundational understanding of its properties and a roadmap for future research endeavors.

References

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]

-

A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PubMed. Available at: [Link]

-

The chemistry of isoindole natural products. (n.d.). Beilstein Journals. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Available at: [Link]

-

Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Publications. Available at: [Link]

-

The synthesis of new aminophthalimide derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). ScienceDirect. Available at: [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed Central. Available at: [Link]

-

General synthesis route for N-aminophthalimide derivatives. (n.d.). ResearchGate. Available at: [Link]

-

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Available at: [Link]

-

5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.). PubChem. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-. (n.d.). SpectraBase. Available at: [Link]

-

Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. (n.d.). NIH. Available at: [Link]

-

Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... (n.d.). ResearchGate. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). NIH. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. Available at: [Link]

-

(PDF) Review of cyclopropyl bromide synthetic process. (n.d.). ResearchGate. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Available at: [Link]

- Novel method for synthesizing cyclopropyl bromide. (n.d.). Google Patents.

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- A kind of method of new synthesis Cyclopropyl Bromide. (n.d.). Google Patents.

-

1H-Isoindole-1,3(2H)-dione, 5-amino-. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | C11H10N2O2 | CID 22501758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. You are being redirected... [hit2lead.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates three critical pharmacophoric elements: the privileged isoindole-1,3-dione (phthalimide) scaffold, a bioisosterically valuable cyclopropyl group, and a strategically placed 5-amino substituent. This unique combination positions it as a key building block and a potential lead compound, particularly in the development of novel therapeutics analogous to immunomodulatory drugs (IMiDs) and other targeted agents. We will explore its structural attributes, physicochemical properties, a robust synthetic pathway, and its potential applications in modern drug discovery.

Molecular Overview and Structural Significance

The therapeutic potential of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione arises from the synergistic contribution of its three primary structural components. Understanding each part is crucial to appreciating its value in rational drug design.

The Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione core, commonly known as the phthalimide system, is a cornerstone in medicinal chemistry.[1] It is the central framework for a class of highly successful drugs, most notably Thalidomide and its more potent, safer analogs, Pomalidomide and Lenalidomide.[1][2] This planar, bicyclic structure is a versatile anchor for appending other functional groups, enabling interaction with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of activities, including anti-inflammatory, antibacterial, analgesic, and enzyme inhibitory effects.[3][4]

The N-Cyclopropyl Moiety

The cyclopropyl group attached to the imide nitrogen is a small, conformationally constrained, and lipophilic substituent. In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[5][6] The ring's unique electronic character and steric bulk can lead to favorable interactions within protein binding pockets that are not achievable with simple alkyl groups. Cyclopropylamine, the precursor for this moiety, is a vital intermediate in the synthesis of numerous pharmaceuticals, including antibiotics and agrochemicals.[7]

The 5-Amino Substitution

The amino group at the 5-position of the isoindole ring is a critical feature. This specific substitution pattern is found in the potent immunomodulatory drug Pomalidomide.[2] The presence of this electron-donating group significantly alters the electronic landscape of the aromatic ring, influencing its reactivity and potential for hydrogen bonding, which can be pivotal for target engagement.

Molecular Structure

The complete structure integrates these three features into a single, promising molecule.

Caption: Molecular structure of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for any chemical entity in a drug development pipeline. The following tables summarize the predicted physicochemical and spectroscopic properties of the title compound.

Calculated Physicochemical Properties

This data is essential for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated from structure[8][9] |

| Molecular Weight | 202.21 g/mol | Calculated from molecular formula[8] |

| Physical Appearance | Crystalline solid | Based on related isoindole derivatives[8] |

| Melting Point | 180-220°C | Estimated from related compounds[8] |

| Boiling Point | ~400°C | Based on similar isoindole derivatives[8] |

| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO, DMF) | Based on structural components[8] |

| Density | ~1.4 g/cm³ | Comparable to related compounds[8] |

Predicted Spectroscopic Data

While experimental data is the gold standard, predicted spectroscopic signatures provide a valuable reference for confirming the identity and purity of the synthesized compound.

| Technique | Predicted Signature |

| ¹H NMR | Aromatic Protons: 3H, complex multiplet pattern in the δ 6.5-7.8 ppm range. Amino Protons (NH₂): 2H, broad singlet, chemical shift can vary. Cyclopropyl Methine (CH): 1H, multiplet, ~δ 2.5-3.0 ppm. Cyclopropyl Methylene (CH₂): 4H, complex multiplets, significantly upfield at ~δ 0.8-1.5 ppm. |

| ¹³C NMR | Carbonyl Carbons (C=O): 2 signals, ~δ 165-170 ppm. Aromatic Carbons: 6 signals, ~δ 110-155 ppm. Cyclopropyl Methine Carbon: 1 signal, ~δ 25-30 ppm. Cyclopropyl Methylene Carbons: 1 or 2 signals, ~δ 5-15 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch (Amine): Two bands, ~3300-3500 cm⁻¹. C-H Stretch (Aromatic/Cyclopropyl): ~2900-3100 cm⁻¹. C=O Stretch (Imide): Two strong bands (asymmetric and symmetric), ~1700-1770 cm⁻¹. C=C Stretch (Aromatic): ~1600 cm⁻¹. |

| Mass Spec (ESI-MS) | [M+H]⁺: Predicted at m/z 203.08. |

Synthesis and Purification

A reliable and scalable synthetic route is paramount for producing high-purity material for research and development. The most logical approach for this molecule is a direct condensation reaction.

Retrosynthetic Analysis

The retrosynthesis reveals a straightforward disconnection to commercially available or readily accessible starting materials. The key transformation is the formation of the imide ring.

Caption: Retrosynthetic pathway for the target molecule.

The synthesis begins with the reduction of 4-nitrophthalic anhydride to 4-aminophthalic anhydride, which is then condensed with cyclopropylamine.[10][11]

Detailed Experimental Protocol: Synthesis

This protocol describes the condensation step. Causality: Glacial acetic acid is an ideal solvent as it is polar, has a high boiling point to drive the dehydration reaction, and participates in the reaction mechanism by protonating the carbonyl oxygen, making the carbon more electrophilic.

Workflow Diagram

Caption: Synthetic workflow for the condensation reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminophthalic anhydride (1.0 eq).

-

Solvent and Reagent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of anhydride). Begin stirring to form a suspension. Add cyclopropylamine (1.1 eq) dropwise to the suspension. Rationale: Adding the amine slowly helps control any initial exotherm.

-

Heating: Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting anhydride spot and the appearance of a new, typically lower Rf product spot indicates completion.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight.

Protocol: Purification by Recrystallization

For obtaining high-purity material suitable for biological testing, recrystallization is essential.

-

Solvent Selection: Choose a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an ethanol/water mixture).

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration and dry as before. The purity should be validated by melting point analysis and spectroscopic methods.

Applications in Drug Discovery and Development

The structure of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione makes it a highly attractive molecule for several therapeutic areas.

Intermediate for Novel Immunomodulatory Drugs (IMiDs)

The most direct application is as a precursor or analog in the synthesis of next-generation IMiDs. Pomalidomide, a blockbuster drug for multiple myeloma, is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[2] Our title compound can be seen as a key fragment of this structure. It could be used in fragment-based screening or serve as a starting point for creating new chemical entities that target Cereblon (CRBN), the protein receptor for IMiDs.

Potential Synthetic Utility

Caption: Potential use as a key intermediate in synthesis.

Scaffold for Enzyme Inhibitors

The isoindole-1,3-dione scaffold has been successfully employed to design inhibitors for various enzymes.

-

Cholinesterase Inhibitors: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[12]

-

Cyclooxygenase (COX) Inhibitors: Certain N-substituted isoindoline-1,3-diones have shown inhibitory activity against COX-1 and COX-2, suggesting potential for developing new anti-inflammatory agents.[3][4]

The unique combination of the amino and cyclopropyl groups on this scaffold provides novel vectors for exploration to achieve potency and selectivity against such enzyme targets.

Conclusion and Future Outlook

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is more than just a simple organic molecule; it is a convergence of privileged fragments known for their profound impact on medicinal chemistry. Its structural similarity to established therapeutics, combined with the strategic inclusion of a bioisosteric cyclopropyl group, makes it a high-value asset for drug discovery programs. The straightforward and robust synthetic pathway allows for its ready production and derivatization. Future research should focus on synthesizing libraries based on this core, exploring its potential as a Cereblon E3 ligase binder for Proteolysis Targeting Chimeras (PROTACs), and screening it against a wide panel of kinases and other enzymes to uncover novel therapeutic applications.

References

- Longdom Publishing.

- PrepChem.com. Synthesis of 4-aminophthalic acid.

- ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews.

- ChemicalBook. 4-Aminophthalic acid CAS#: 5434-21-9.

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

- ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews (Note: This is a duplicate of a previous reference but may contain different context).

- PrepChem.com. Synthesis of 4-aminophthalic anhydride.

- Vulcanchem. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.

- Google Patents.

- PubChem. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.

- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- BroadPharm. 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. 5'-Pomalidomide, 191732-76-0 | BroadPharm [broadpharm.com]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 8. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (307990-29-0) for sale [vulcanchem.com]

- 9. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | C11H10N2O2 | CID 22501758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive analysis of the spectroscopic data for the novel compound 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the primary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by data from analogous N-substituted phthalimide derivatives.

Introduction: The Significance of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry. The isoindole-1,3-dione scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and anticonvulsant activities[1][2]. The introduction of an amino group at the 5-position and a cyclopropyl moiety at the N-position is anticipated to modulate the electronic and steric properties of the parent molecule, potentially leading to novel pharmacological profiles. Accurate structural confirmation through spectroscopic analysis is a critical first step in the exploration of its therapeutic potential.

Molecular Structure:

Caption: Molecular structure of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the comprehensive mapping of the molecular framework.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione in 0.6 mL of a suitable deuterated solvent.

-

Choice of solvent is critical. Due to the presence of the amino group, protic solvents like D₂O or CD₃OD could lead to H-D exchange, potentially obscuring the amine proton signals. Aprotic polar solvents like DMSO-d₆ are often preferred for compounds with amine functionalities as they can also help in observing exchangeable protons.[3][4] For poorly soluble compounds, solvent mixtures or trifluoroacetic acid-d1 may be considered.[3]

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2 seconds.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[5]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclopropyl, and amino protons. The predicted chemical shifts (δ) are based on the analysis of similar substituted phthalimide structures.[6][7]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Aromatic H (H-7) | ~7.5 | d | 1H | Coupled to H-6. |

| Aromatic H (H-6) | ~6.8 | dd | 1H | Coupled to H-7 and H-4. |

| Aromatic H (H-4) | ~6.7 | d | 1H | Coupled to H-6. |

| Amino (-NH₂) | ~5.0-6.0 | br s | 2H | Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| Cyclopropyl CH | ~2.9 | m | 1H | Complex multiplet due to coupling with the four adjacent CH₂ protons. |

| Cyclopropyl CH₂ | ~0.8-1.2 | m | 4H | Two sets of diastereotopic protons, likely appearing as complex multiplets. |

Rationale for Predictions:

-

Aromatic Protons: The amino group is a strong electron-donating group, which will shield the aromatic protons, shifting them upfield compared to unsubstituted phthalimide. The proton ortho to the amino group (H-4) and para (H-6) will be the most shielded.

-

Amino Protons: The chemical shift of amine protons can vary significantly and their signals are often broad due to quadrupole broadening and exchange.[4]

-

Cyclopropyl Protons: The cyclopropyl group protons will appear in the aliphatic region. The methine proton (CH) is attached to the electron-withdrawing imide nitrogen and will be shifted downfield relative to the methylene (CH₂) protons.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carbonyl (C=O) | ~168 | Two equivalent carbonyl carbons in the imide ring. |

| Aromatic C-NH₂ | ~150 | The carbon atom attached to the amino group will be significantly deshielded. |

| Aromatic C (quaternary) | ~135, ~120 | Quaternary carbons of the benzene ring. |

| Aromatic CH | ~125, ~115, ~110 | Aromatic methine carbons. The shielding effect of the amino group will cause upfield shifts. |

| Cyclopropyl CH | ~25 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ | ~8 | The two equivalent methylene carbons of the cyclopropyl group. |

Rationale for Predictions:

-

Carbonyl Carbons: The imide carbonyl carbons are expected in the typical downfield region for such functional groups.[8]

-

Aromatic Carbons: The carbon attached to the electron-donating amino group will be shifted downfield due to resonance effects, while the other aromatic carbons will experience varying degrees of shielding.

-

Cyclopropyl Carbons: These will appear in the aliphatic region of the spectrum at characteristic upfield chemical shifts.[9]

Caption: A simplified workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of the IR spectrum of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione will confirm the presence of key structural features.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3400-3200 | Medium-Strong | A doublet is expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Cyclopropyl) | 3000-2850 | Medium | Characteristic of sp³ C-H bonds. |

| C=O Stretch (Imide) | ~1770 and ~1710 | Strong | Two distinct bands are characteristic of the asymmetric and symmetric stretching of the imide carbonyls.[10] |

| C=C Stretch (Aromatic) | 1600-1450 | Medium | Skeletal vibrations of the benzene ring. |

| N-H Bend (Amino) | ~1620 | Medium | Bending vibration of the primary amine. |

| C-N Stretch | 1300-1000 | Medium | Stretching vibrations of the C-N bonds in the imide and amino groups.[11] |

Rationale for Predictions:

-

The presence of two strong carbonyl absorption bands is a hallmark of the phthalimide core.[10]

-

The characteristic doublet for the N-H stretching of the primary amine is a key diagnostic feature.

-

The C-H stretching vibrations will allow for the distinction between the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is commonly used.[2]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

Mass Spectral Analysis (Predicted)

-

Molecular Ion Peak ([M+H]⁺): The molecular formula of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is C₁₁H₁₀N₂O₂. The calculated monoisotopic mass is 202.07 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 203.08.

-

Key Fragmentation Patterns: The fragmentation of N-substituted phthalimides is well-documented.[12] Common fragmentation pathways include:

-

Loss of the cyclopropyl group.

-

Cleavage of the imide ring.

-

Loss of CO.

-

Caption: A plausible fragmentation pathway for 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, through the synergistic application of NMR, IR, and MS, provides a robust confirmation of its chemical structure. The predicted data, based on established principles and analysis of analogous compounds, offers a clear roadmap for researchers to verify the identity and purity of this novel molecule. This foundational characterization is indispensable for its further investigation and development in the field of medicinal chemistry.

References

- Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides.

- Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. (n.d.). PMC.

- Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. (2015, June). ResearchGate.

- Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (n.d.). PubMed Central.

- Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. (2025, August 7). ResearchGate.

- 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. (n.d.). Vulcanchem.

- 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | C11H10N2O2 | CID 22501758. (n.d.). PubChem.

- Selected ¹H and ¹³C-NMR (red) chemical shifts of 5b. (2022, October). ResearchGate.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? (2014, September 30). ResearchGate.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.

- 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione. (n.d.). NIH.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR. (n.d.). ChemicalBook.

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc..

- BB-4027699. (n.d.). Hit2Lead.

- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.

- 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-. (n.d.). SpectraBase.

- Which solvents I should use for taking NMR of amino acid? (2017, April 5). ResearchGate.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.

- 5-Amino-1H-isoindole-1,3(2H)-dione. (n.d.). Sigma-Aldrich.

- Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. (2018). Semantic Scholar.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). NIH.

- 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (n.d.). MDPI.

- IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS.

- 1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook.

- Indole. (n.d.). NIST WebBook.

- 1H-isoindole-1,3(2H)-dione, 2-(4-chlorophenyl)-5-(trimethylsilyl)-. (n.d.). SpectraBase.

- Compound 2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione. (n.d.). Chemdiv.

- 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(3-cyclohexyl-1-oxopropyl)-1-piperazinyl]ethyl]-. (n.d.). SpectraBase.

- 1H-isoindole-1,3(2H)-dione, 2-(2-hydroxy-3-phenoxypropyl)-. (n.d.). SpectraBase.

Sources

- 1. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide: A Cereblon E3 Ligase Modulator

Executive Summary: 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a specific chemical entity with limited publicly available data regarding its mechanism of action. However, the detailed requirements of this inquiry—focusing on cereblon modulation, degradation of Ikaros and Aiolos, and specific anti-cancer effects—precisely describe the well-elucidated mechanism of Pomalidomide . Pomalidomide, chemically known as 4-amino-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3-dione, is a third-generation immunomodulatory drug (IMiD) approved for treating multiple myeloma and Kaposi sarcoma.[1][2] Its core structure shares the phthalimide group with the requested compound, but critically includes a glutarimide ring essential for its biological activity. This guide provides an in-depth exploration of the mechanism of action of Pomalidomide, assuming it to be the intended subject of the query. Pomalidomide functions as a "molecular glue," redirecting the cell's own protein disposal machinery to eliminate key cancer-promoting proteins, leading to a multifaceted anti-tumor response.

The Core Mechanism: A Molecular Glue for Targeted Protein Degradation

Pomalidomide's primary mechanism of action is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] E3 ubiquitin ligases are cellular enzymes responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. Pomalidomide does not inhibit this complex; instead, it binds directly to CRBN, a substrate receptor protein within the Cullin-4 RING E3 ligase complex (CRL4^CRBN^).[5][6] This binding event subtly alters the surface of Cereblon, creating a novel interface that can now recognize and bind proteins it would not normally interact with. These newly recognized proteins are termed "neosubstrates."[6]

This "molecular glue" effect is the cornerstone of Pomalidomide's therapeutic action, inducing the targeted degradation of specific proteins that are vital for cancer cell survival and proliferation.[7]

Figure 1: The "Molecular Glue" Mechanism of Pomalidomide.

Key Neosubstrates: Ikaros and Aiolos

In the context of multiple myeloma, the most critical neosubstrates targeted by the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][8]

-

Ikaros (IKZF1) and Aiolos (IKZF3): These proteins are essential for the survival and proliferation of myeloma cells.[3] They act as repressors of interleukin-2 (IL-2) expression in T-cells and are crucial for B-cell development and malignancy.[8][]

By inducing the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos, Pomalidomide effectively eliminates these key survival factors from cancer cells.[10][11] This degradation event occurs rapidly, within hours of treatment, and triggers a cascade of downstream anti-cancer effects.[][10]

Downstream Anti-Cancer Effects

The degradation of Ikaros and Aiolos results in a powerful, multi-pronged attack on multiple myeloma, encompassing direct cytotoxicity, immune system activation, and disruption of the tumor microenvironment.[3][12]

Direct Anti-Proliferative and Pro-Apoptotic Effects

The elimination of Ikaros and Aiolos leads to the downregulation of critical oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4), which are downstream of the targeted transcription factors.[][13] This disruption of key signaling pathways halts the cell cycle and induces programmed cell death (apoptosis) in myeloma cells.[][14]

Potent Immunomodulatory Activity

Pomalidomide significantly enhances the body's own anti-tumor immune response.[3][15] This is a key differentiator from traditional chemotherapy.

-

T-Cell Co-stimulation: The degradation of Ikaros and Aiolos in T-cells removes their repressive effect on the IL-2 gene promoter.[8][11] This leads to increased production of IL-2, a potent cytokine that promotes the proliferation and activation of cytotoxic T-cells and Natural Killer (NK) cells.[5][12]

-

Enhanced NK Cell Cytotoxicity: Pomalidomide directly enhances the ability of NK cells to identify and kill tumor cells.[16]

-

Cytokine Modulation: Beyond IL-2, Pomalidomide also inhibits the production of pro-inflammatory, pro-tumor cytokines by immune cells, such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[5][15] This helps to create a less hospitable microenvironment for tumor growth.[12]

Anti-Angiogenic Properties

Pomalidomide exhibits potent anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that tumors need to grow and metastasize.[1][17] It achieves this by downregulating the expression and secretion of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) from both myeloma and bone marrow stromal cells.[12][18] This effectively starves the tumor of its essential blood supply.[]

Experimental Protocols for Mechanistic Elucidation

The validation of Pomalidomide's mechanism of action relies on a series of well-established biochemical and cellular assays.

Protein Degradation Assay via Western Blot

This protocol is fundamental to demonstrating the core mechanism of Pomalidomide-induced neosubstrate degradation.

Objective: To visualize and quantify the reduction of Ikaros and Aiolos protein levels in multiple myeloma cells following Pomalidomide treatment.

Methodology:

-

Cell Culture: Culture a multiple myeloma cell line (e.g., MM.1S) in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Treatment: Seed cells at a density of 1x10^6 cells/mL. Treat cells with either DMSO (vehicle control) or varying concentrations of Pomalidomide (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control to confirm equal protein loading.

Figure 2: Experimental Workflow for Western Blot Analysis.

T-Cell Co-stimulation and IL-2 Production Assay

Objective: To measure the enhancement of T-cell activation and IL-2 secretion in the presence of Pomalidomide.

Methodology:

-

Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture and Treatment: Culture PBMCs in RPMI-1640 medium. Treat cells with Pomalidomide or DMSO (control) in the presence of a sub-optimal T-cell receptor stimulus (e.g., anti-CD3 antibody).

-

Incubation: Incubate the cells for 48-72 hours.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Analysis: Compare IL-2 levels between Pomalidomide-treated and control samples to determine the fold-increase in cytokine production.

Clinical Validation and Efficacy

The mechanistic understanding of Pomalidomide directly translates to its clinical efficacy. It is approved for patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor.[15][19] Clinical trials have consistently demonstrated its ability to improve progression-free survival and overall survival in this heavily pre-treated patient population.[3][20]

| Clinical Trial Endpoint | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone Alone |

| Overall Response Rate | 29-35% | 7-10% |

| Median Progression-Free Survival | ~4.6 months | ~2.0 months |

| Median Overall Survival | ~14.9 months | ~7.8 months |

| Table 1: Representative Efficacy Data from Pivotal Phase II/III Trials in Relapsed/Refractory Multiple Myeloma. Data synthesized from sources.[][19][20] |

Conclusion and Future Directions

Pomalidomide exemplifies a paradigm shift in cancer therapy, moving beyond simple cytotoxicity to the sophisticated manipulation of cellular processes. Its action as a molecular glue, redirecting the CRL4^CRBN^ E3 ligase to degrade Ikaros and Aiolos, provides a powerful therapeutic rationale. This mechanism results in direct anti-myeloma effects, potent immune activation, and inhibition of angiogenesis. Future research is focused on developing next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs) with improved potency, selectivity for different neosubstrates, and the potential to overcome resistance mechanisms.[7]

References

-

Wikipedia. Pomalidomide. [Link]

-

MassiveBio. Pomalidomide. [Link]

-

Patsnap Synapse. What is the mechanism of Pomalidomide?. [Link]

-

International Myeloma Foundation. Pomalyst (Pomalidomide) for Multiple Myeloma. [Link]

-

Lazaris, C., et al. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Therapeutic Advances in Hematology. [Link]

-

Mark, T. M., & Coleman, M. (2013). Pomalidomide: new immunomodulatory agent with potent antiproliferative effects. Critical Reviews in Oncology/Hematology. [Link]

-

D'Amato, R. J., et al. (2013). Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models. Proceedings of the National Academy of Sciences. [Link]

-

ClinicalTrials.eu. Pomalidomide – Application in Therapy and Current Clinical Research. [Link]

-

Görgün, G., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. British Journal of Haematology. [Link]

-

Clark, S. M., et al. (2013). Pomalidomide for the Treatment of Multiple Myeloma. American Journal of Health-System Pharmacy. [Link]

-

Gorgun, G., et al. (2010). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood. [Link]

-

Rychak, E., et al. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Therapeutic Advances in Hematology. [Link]

-

Siegel, D. S., et al. (2015). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood. [Link]

-

Krönke, J., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). British Journal of Haematology. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

McMahon, C., et al. (2025). Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir. AIDS. [Link]

-

National Cancer Institute. Clinical Trials Using Pomalidomide. [Link]

-

ResearchGate. Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros... [Link]

-

ResearchGate. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells... [Link]

-

ASH Publications. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma... [Link]

-

HealthTree Foundation. How Pomalidomide Works to Kill Multiple Myeloma. [Link]

-

Royal Society of Chemistry. New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. [Link]

-

SparkCures. Pomalidomide Myeloma Trials. [Link]

-

Li, S., et al. (2023). Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. Frontiers in Immunology. [Link]

-

Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and clinical utility. Drug Design, Development and Therapy. [Link]

Sources

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. massivebio.com [massivebio.com]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 13. dovepress.com [dovepress.com]

- 14. Pomalidomide: new immunomodulatory agent with potent antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. myeloma.org [myeloma.org]

- 16. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

"5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione" derivatives and analogs

An In-depth Technical Guide to 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Phthalimide Scaffold

The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry. It serves as a privileged structure, a molecular framework that is repeatedly found in biologically active compounds.[1] Historically, the scaffold is most famously associated with thalidomide, a compound whose tragic teratogenic effects underscored the critical importance of stereochemistry and rigorous safety testing in drug development. However, the scientific community has since harnessed the unique chemical properties of this scaffold to develop a new generation of highly effective and safer therapeutic agents. Modern research has unequivocally shown that the phthalimide ring itself is not associated with the severe adverse effects of its early glutaramide-containing derivatives, making it a valuable starting point for novel drug candidates.[2]

This guide focuses on a specific, promising derivative: 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione . We will explore its synthesis, the critical role of its constituent parts—the isoindoledione core, the N-cyclopropyl group, and the 5-amino substituent—and the diverse biological activities exhibited by its analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a technical overview of the therapeutic potential harbored within this chemical class.

Core Chemistry: Synthesis and Physicochemical Profile

The versatility of the phthalimide scaffold stems from its straightforward synthesis and the reactivity of the imide nitrogen, which allows for extensive derivatization.[3][4]

General Synthetic Strategy

The synthesis of N-substituted isoindole-1,3-dione derivatives is typically achieved through the condensation of a substituted phthalic anhydride with a primary amine. For the title compound, a plausible and efficient route involves the N-alkylation of 5-aminophthalimide with a suitable cyclopropyl halide. This approach leverages commercially available starting materials and generally proceeds with high yield.

Caption: General synthetic scheme for N-alkylation.

Experimental Protocol: Synthesis of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

This protocol describes a representative method for the synthesis of the title compound.

Materials:

-

5-Aminophthalimide (1.0 eq)

-

Cyclopropyl bromide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 5-aminophthalimide in DMF, add anhydrous potassium carbonate.

-

Add cyclopropyl bromide to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried under a vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Physicochemical Characteristics

The structural features of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione dictate its chemical behavior and biological interactions.[5]

| Property | Predicted Value/Characteristic | Structural Basis |

| Molecular Formula | C₁₁H₁₀N₂O₂ | From elemental composition.[6] |

| Molecular Weight | ~216.21 g/mol | Calculated from the molecular formula.[5] |

| Physical Appearance | Crystalline solid | Based on related isoindole derivatives.[5] |

| Solubility | Limited in water; soluble in organic solvents (DMSO, DMF) | The hydrophobic phthalimide core and cyclopropyl group dominate the hydrophilic amino group.[1] |

| 5-Amino Group | Increases polarity; acts as a hydrogen bond donor. | The amino substituent significantly alters the electronic distribution and provides a key interaction point.[5] |

| N-Cyclopropyl Group | Increases lipophilicity; introduces conformational rigidity. | This group influences membrane permeability and how the molecule fits into receptor binding sites.[5] |

Spectrum of Biological Activity and Therapeutic Applications

Derivatives of the isoindole-1,3-dione scaffold exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a range of diseases.[1][2]

Anti-inflammatory and Analgesic Potential

A significant area of investigation for isoindole-1,3-dione derivatives is their activity as anti-inflammatory and analgesic agents, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Mechanism of Action (COX Inhibition): The COX-1 and COX-2 enzymes are key mediators of inflammation and pain signaling. N-alkyl-isoindoline-1,3-diones have demonstrated efficacy as COX inhibitors.[3] Molecular docking studies reveal that these molecules fit well into the COX-2 binding site, where they are stabilized by hydrophobic interactions and can form hydrogen bonds with key residues such as Arg120 and Tyr355.[3] The presence of an aromatic moiety is often important for affinity to COX-2.[3]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

-

In Vivo Efficacy: Studies on various N-substituted derivatives have demonstrated significant, dose-dependent antinociceptive effects in models of neurogenic, inflammatory, and neuropathic pain.[2] For instance, certain derivatives at doses of 10-20 mg/kg have been shown to reduce capsaicin-induced neurogenic pain by over 50% and significantly diminish pain response in the formalin test.[2]

Neuroprotective Activity: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease links cognitive decline to reduced levels of the neurotransmitter acetylcholine.[4] Inhibition of the enzymes that break down acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)—is a primary therapeutic strategy. Isoindole-1,3-dione derivatives have emerged as potent inhibitors of both enzymes.[4][7]

-

Mechanism and Efficacy: These compounds are designed to fit into both the catalytic active site (CAS) and peripheral anionic site (PAS) of the cholinesterase enzymes.[7] Their efficacy is enhanced by interactions with aromatic amino acid residues via π-π stacking and the formation of hydrogen bonds.[7] Various derivatives have shown potent inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[4][7]

Table of Cholinesterase Inhibitory Activity for Select Analogs:

| Derivative Class | Target | Best IC₅₀ Value | Reference |

| N-benzylpiperidinylamine derivatives | AChE | 87 nM | [7] |

| N-benzylpiperidinylamine derivatives | BuChE | 7.76 µM | [7] |

| N-benzylamine derivatives with alkyl linker | AChE | 34 nM | [7] |

| N-benzylamine derivatives with alkyl linker | BuChE | 0.54 µM | [7] |

| 4-phenylpiperazine derivative | AChE | 1.12 µM | [7] |

| N-benzyl pyridinium hybrids | AChE | 2.1 µM | [4] |

Anticancer and Cytotoxic Activity

The phthalimide scaffold is integral to immunomodulatory drugs (IMiDs) like pomalidomide, an analog of thalidomide with an amino group on the aromatic ring.[8] This highlights the potential of 5-amino-isoindole derivatives in oncology. Research has confirmed the cytotoxic effects of this class against various cancer cell lines.[9]

-

Targets and Mechanisms: The anticancer effects can be multifaceted, including the inhibition of protein phosphatases (PP1 and 2A) and kinases like p90 ribosomal S6 kinase 2 (RSK2).[9][10] In vivo studies using xenograft models with A549 lung cancer cells have shown that N-benzylisoindole derivatives can inhibit tumor growth.[9] Furthermore, SAR analysis reveals that halogenation of the isoindole-1,3-dione moiety can increase antiproliferative activity, with brominated derivatives often being more effective than chlorinated ones.[11] The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells.[11]

Antimicrobial and Other Activities

The biological activity of these compounds extends to antimicrobial, antileishmanial, and antioxidant effects.[1][11]

-

Antimicrobial/Antileishmanial: Certain derivatives show potent activity against Leishmania tropica, in some cases proving more effective than the first-line treatment, Glucantime (IC₅₀ as low as 0.0478 μmol/mL).[11]

-

Antioxidant: The ability to scavenge free radicals has been demonstrated, with some compounds showing significant DPPH radical scavenging effects.[11]

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is paramount for designing more potent and selective drugs.

Caption: Key points for Structure-Activity Relationships.

-

The N-Substituent (R1): The group attached to the imide nitrogen is a primary determinant of activity and selectivity.

-

For COX Inhibition: The length and nature of the linker between the isoindole core and an arylpiperazine moiety can modulate activity. Longer linkers have been shown to increase COX-2 inhibition.[3]

-

For Cholinesterase Inhibition: The length of an N-alkyl linker is crucial. Derivatives with six or seven methylene groups show the best activity against AChE, while an eight-carbon chain is optimal for BuChE inhibition.[7]

-

The Cyclopropyl Group: In the title compound, the N-cyclopropyl group is significant. It imparts a degree of conformational rigidity and increases lipophilicity, which can enhance the molecule's ability to cross biological membranes and improve binding affinity.[1][5]

-

-

The Benzene Ring Substituents (R2): Modifications to the aromatic ring provide another avenue for optimizing activity.

-

The 5-Amino Group: This group is a critical feature. It is a known pharmacophore in potent immunomodulatory agents like pomalidomide.[8] It can act as a hydrogen bond donor, enhancing interactions with biological targets, and serves as a synthetic handle for further derivatization.

-

Halogenation: The addition of halogens (e.g., bromine, chlorine) to the ring has been shown to increase antimicrobial, antileishmanial, and anticancer activities.[11]

-

Standardized Protocols for In Vitro Evaluation

Reproducible and validated assays are essential for screening and characterizing novel compounds.

Experimental Workflow: In Vitro Screening

Caption: A typical workflow for screening new derivatives.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BuChE inhibitory activity.[7]

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Procedure:

-

Prepare buffer solutions (e.g., Tris-HCl) and solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide), and DTNB.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to a control reaction without the inhibitor.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione core and its analogs represent a highly versatile and promising class of compounds for drug discovery. The wealth of data demonstrates their potential to be tailored into potent and selective agents against a wide array of therapeutic targets, including those relevant to inflammation, neurodegenerative disease, and oncology.

Future research in this area should focus on:

-

Lead Optimization: Systematically modifying the N-substituent and ring substitution patterns to improve potency, selectivity, and pharmacokinetic (ADME) properties.

-

Mechanism Elucidation: Expanding molecular docking studies and biological assays to more precisely define the mechanism of action for the most promising derivatives.

-

In Vivo Validation: Advancing lead compounds into more complex animal models of disease to validate their efficacy and safety profiles.

The foundational chemistry is robust, the biological activities are diverse, and the pathways for optimization are clear. For the dedicated research scientist, the isoindole-1,3-dione scaffold remains a fertile ground for the discovery of next-generation therapeutics.

References

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Available at: [Link]

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2024). PubMed Central. Available at: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Available at: [Link]

-

Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. (n.d.). RSC Publishing. Available at: [Link]

-

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). PubMed Central. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (307990-29-0) for sale [vulcanchem.com]

- 6. 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | C11H10N2O2 | CID 22501758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione. This molecule, belonging to the substituted isoindole-1,3-dione class, is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This guide will cover the structural features, physicochemical properties, and proposed analytical methodologies for this compound. Due to the limited availability of primary experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with well-established principles of physical organic chemistry and extrapolations from closely related analogues to provide a robust profile.

Introduction

5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (CAS RN: 307990-29-0) is a synthetic organic compound featuring a phthalimide core structure with an amino functional group and a cyclopropyl substituent on the imide nitrogen. The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group and a cyclopropyl moiety can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and receptor binding interactions. This guide aims to provide a detailed understanding of these physicochemical aspects for researchers and drug development professionals.

Molecular Structure and Key Features